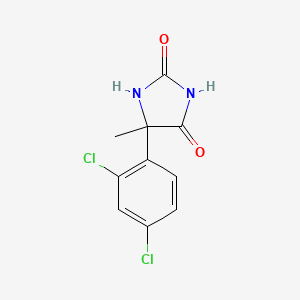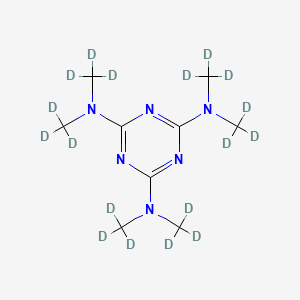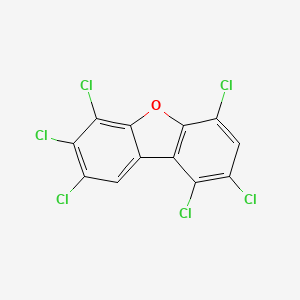
Bis(trifluoromethanesulfonyl)methane
Descripción general
Descripción
Bis(trifluoromethanesulfonyl)methane is a useful, solid, non-hygroscopic, nonoxidizing compound that is soluble in organic solvents . It is often used as a ligand for Lanthanide chemistry .
Molecular Structure Analysis
The molecular formula of Bis(trifluoromethanesulfonyl)methane is C3H2F6O4S2 . The average mass is 280.166 Da and the monoisotopic mass is 279.929871 Da .Physical And Chemical Properties Analysis
Bis(trifluoromethanesulfonyl)methane has a density of 1.8±0.1 g/cm3, a boiling point of 300.8±42.0 °C at 760 mmHg, and a flash point of 135.7±27.9 °C . It has 4 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación
Lanthanide Chemistry
Bis(trifluoromethylsulphonyl)methane is utilized as a ligand in lanthanide chemistry due to its properties as a solid, non-hygroscopic, nonoxidizing compound that is soluble in organic solvents. This makes it valuable for research and applications involving lanthanide elements, which are used in various high-tech devices .
Battery Technology
In the field of battery technology, this compound has been used to synthesize sodium trifluoromethanesulfonate, an important component in the production of battery electrolytes. This synthesis method is crucial for developing advanced battery technologies .
Selective Adsorption
The compound has been found to assist in the selective adsorption of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) species in electrolytes. This is achieved through hydrogen bonding interactions, which are essential for the development of dual-functional covalent organic frameworks (COFs) that can enhance the performance of lithium-ion batteries .
Elastomer Composites
Research has been conducted on using ionic liquids with bis(trifluoromethylsulfonyl)imide anion (TFSI) to fine-tune the cure characteristics and physico-chemical properties of elastomer composites based on biodegradable natural rubber matrices. This application is significant for creating more sustainable materials with improved performance characteristics .
Lithium-Ion Batteries
A novel multifunctional category of bis(trifluorosulfonyl)imide has been reviewed for its ability to improve the electrochemical activity of lithium-ion batteries. The diversity of these TFSA− ions allows for the enhancement of properties such as conductivity and stability in lithium-ion battery applications .
Safety and Hazards
Bis(trifluoromethanesulfonyl)methane is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Bis(trifluoromethylsulphonyl)methane, also known as bis(trifluoromethanesulfonyl)methane, is a super Brønsted acid . Its primary targets are the substrates involved in C–C and C–X coupling (where X represents a heteroatom) .
Mode of Action
The compound interacts with its targets by creating beneficial hydrogen-bonding interactions (C–H⋯O, N–H⋯O, and C–H⋯F) in the chiral cavity essential for inducing high enantioselectivities . It regulates the orientation of the substrates to induce a more favorable chiral environment . Furthermore, it improves the electrophilicity of the reaction sites of the substrates and facilitates the initial water elimination step .
Biochemical Pathways
The compound affects the pathways involved in asymmetric allylic amination . The central functional group (CFG) of the compound plays a crucial role in controlling the asymmetric stereoinduction mechanism .
Pharmacokinetics
It is known to be a solid, non-hygroscopic, nonoxidizing compound that is soluble in organic solvents , which may influence its bioavailability.
Result of Action
The compound’s action results in efficient C–C and C–X coupling . The CFG of the compound contributes to more favorable noncovalent interactions (C–H⋯F and C–H⋯π) and a chiral environment, which are vital beneficial factors to the enantioselectivity .
Action Environment
The compound’s non-hygroscopic nature suggests that it may be stable in humid environments .
Propiedades
IUPAC Name |
trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O4S2/c4-2(5,6)14(10,11)1-15(12,13)3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOFWVRRMVGXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059982 | |
| Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trifluoromethylsulphonyl)methane | |
CAS RN |
428-76-2 | |
| Record name | Bis[(trifluoromethyl)sulfonyl]methane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, bis((trifluoromethyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trifluoromethylsulphonyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(trifluoromethylsulfonyl)methane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U2L8S7M9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Bis(trifluoromethanesulfonyl)methane and what makes it interesting for researchers?
A1: Bis(trifluoromethanesulfonyl)methane, often abbreviated as Tf2CH2, is a strong carbon-based Brønsted acid. Its highly acidic nature, combined with the electron-withdrawing properties of the trifluoromethanesulfonyl groups, makes it a valuable reagent and catalyst in organic synthesis. Researchers are particularly interested in its use for applications like initiating cationic polymerization and promoting specific organic reactions.
Q2: How does the structure of Bis(trifluoromethanesulfonyl)methane contribute to its strong acidity?
A2: The molecule's high acidity is attributed to the presence of two highly electron-withdrawing trifluoromethanesulfonyl (CF3SO2) groups flanking the central carbon atom. These groups pull electron density away from the central carbon-hydrogen bond, making the hydrogen atom much more prone to dissociation and thus increasing the acidity of the molecule. [, ]
Q3: Can you give specific examples of how Bis(trifluoromethanesulfonyl)methane is used in polymerization reactions?
A3: Bis(trifluoromethanesulfonyl)methane, particularly in conjunction with suitable silyl ketene acetals, has been successfully employed as a catalyst for the group transfer polymerization (GTP) of N,N-disubstituted acrylamides. [] The selection of specific silyl ketene acetals can influence polymerization kinetics and the resulting polymer's properties. [] Additionally, it has also been investigated as a catalyst in the cationic polymerization of electron-rich olefins. []
Q4: What types of solvents are compatible with Bis(trifluoromethanesulfonyl)methane?
A4: Bis(trifluoromethanesulfonyl)methane shows good solubility in non-polar, aprotic solvents like hexane and pentane. Research indicates that the choice of solvent can impact the effectiveness of the compound, for example in its ability to passivate silicon surfaces. []
Q5: Are there any studies on the environmental impact or degradation of Bis(trifluoromethanesulfonyl)methane?
A5: While the provided research papers focus on the chemical properties and applications of Bis(trifluoromethanesulfonyl)methane, there's limited information on its environmental impact and degradation pathways. Further investigation is needed to assess its persistence, bioaccumulation potential, and any potential risks to ecosystems.
Q6: Have there been any crystallographic studies on Bis(trifluoromethanesulfonyl)methane or its derivatives?
A6: Yes, crystal and structural data for two alkali salts of Bis(trifluoromethanesulfonyl)methane have been reported in the literature. [] This type of structural information is valuable for understanding the compound's reactivity and its interactions with other molecules.
Q7: Has computational chemistry been used to study Bis(trifluoromethanesulfonyl)methane?
A7: While the provided abstracts don't explicitly mention computational studies on Bis(trifluoromethanesulfonyl)methane itself, such techniques are frequently used in chemistry to investigate reaction mechanisms, molecular properties, and to explore structure-activity relationships. Computational tools could be applied to further explore the reactivity of Bis(trifluoromethanesulfonyl)methane and potentially design derivatives with enhanced properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















